Dibenzofuran, dibromopentachloro-
Description
Chlorinated dibenzofurans (CDFs) are a class of persistent organic pollutants (POPs) characterized by two benzene rings fused via a furan oxygen atom, with varying degrees of chlorine substitution.
For example, 1,2,4,7,9-pentachlorodibenzofuran (CAS 71998-74-8) is a well-documented PCDF with five chlorine atoms at specific positions . These compounds are unintended byproducts of industrial processes, waste incineration, and chemical synthesis, and are associated with severe health impacts, including hepatotoxicity, immunosuppression, and endocrine disruption .
Properties
IUPAC Name |
dibenzofuran;dibromide;pentachloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8O.2BrH.5ClH/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)13-11;;;;;;;/h1-8H;7*1H/p-7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZSZSFVZUVXFMG-UHFFFAOYSA-G | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3O2.[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Br-].[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Br2Cl5O-7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107207-45-4 | |
| Record name | Dibenzofuran, dibromopentachloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107207454 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dibenzofuran, dibromopentachloro- typically involves the halogenation of dibenzofuran. The process can be carried out using bromine and chlorine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and controlled environments to ensure the selective bromination and chlorination of the dibenzofuran molecule.
Industrial Production Methods: Industrial production of dibenzofuran, dibromopentachloro- may involve large-scale halogenation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yields and purity of the final product. The use of advanced catalytic systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: Dibenzofuran, dibromopentachloro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form dibenzofuran derivatives with additional oxygen-containing functional groups.
Reduction: Reduction reactions can remove halogen atoms, leading to the formation of less halogenated dibenzofuran derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dibenzofuran carboxylic acids, while reduction can produce less halogenated dibenzofurans.
Scientific Research Applications
Chemistry: Dibenzofuran, dibromopentachloro- is used as a precursor in the synthesis of various organic compounds. Its unique structure allows for the development of novel materials with specific properties.
Biology and Medicine: Research into the biological activity of halogenated dibenzofurans has shown potential applications in drug development. These compounds may exhibit antimicrobial and anticancer properties, making them valuable in medicinal chemistry.
Industry: In industrial applications, dibenzofuran, dibromopentachloro- is used in the production of flame retardants and other specialty chemicals. Its stability and reactivity make it suitable for use in various manufacturing processes.
Mechanism of Action
The mechanism of action of dibenzofuran, dibromopentachloro- involves its interaction with molecular targets in biological systems. The halogen atoms in the compound can form strong bonds with specific enzymes or receptors, leading to changes in their activity. This interaction can disrupt normal cellular processes, resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
Table 1: Structural and Toxicological Comparison of Chlorinated Dibenzofurans
Key Findings :
- Chlorination Degree and Toxicity: Higher chlorination correlates with increased environmental persistence and toxicity.
- Substitution Patterns : The position of chlorine atoms significantly influences biological activity. For instance, lateral (2,3,7,8) substitutions in PCDFs enhance binding affinity to the aryl hydrocarbon receptor (AhR), exacerbating toxicity .
Comparison with Other Halogenated Aromatic Compounds
Table 2: Comparative Analysis of Halogenated Aromatics
Structural and Functional Insights :
- Dibenzodioxins vs. PCDFs : Dibenzodioxins (e.g., TCDD) are structurally similar but exhibit higher toxicity due to stronger AhR activation .
- Dibenzothiophenes : The sulfur atom in dibenzothiophene enhances environmental persistence but reduces bioactivity compared to PCDFs .
Environmental and Health Impacts
- Environmental Persistence : PCDFs resist degradation, accumulating in soil and aquatic systems. Octachlorodibenzofuran (OCDF) has a half-life exceeding 10 years in sediments .
- Human Health Effects: Chronic exposure leads to respiratory infections, liver disease, and chloracne. Zebrafish studies show dose-dependent melanogenesis inhibition at concentrations ≥0.005 mg/mL .
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